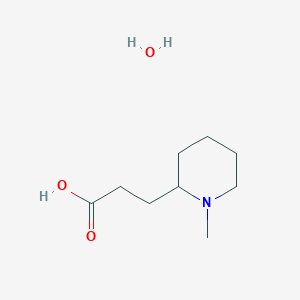

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate is a heterocyclic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25. It is a solid substance that may contain up to one equivalent of water . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research .

Métodos De Preparación

The synthetic routes and reaction conditions for preparing 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the piperidine ring and subsequent functionalization to introduce the propanoic acid group. Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production .

Análisis De Reacciones Químicas

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Aplicaciones Científicas De Investigación

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in studies involving the modulation of biological pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Comparación Con Compuestos Similares

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups.

Actividad Biológica

3-(1-Methylpiperidin-2-yl)propanoic acid hydrate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which contributes to its biological activity. The molecular formula is C₈H₁₅N₁O₂, with a molecular weight of 155.19 g/mol. The compound exists in a hydrated form, which may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been identified as an antagonist for the ORL-1 receptor, which is implicated in pain modulation and central nervous system disorders . This antagonistic activity suggests potential applications in pain management and treatment of CNS disorders.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Studies have demonstrated that this compound possesses anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Its ability to selectively target cancerous cells while sparing normal cells enhances its therapeutic potential .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 20 µg/mL), suggesting potent anticancer activity.

- CNS Disorders : A pharmacological evaluation showed that the compound effectively reduced nociceptive behavior in animal models, supporting its role as an analgesic through ORL-1 receptor antagonism.

Propiedades

IUPAC Name |

3-(1-methylpiperidin-2-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.H2O/c1-10-7-3-2-4-8(10)5-6-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSMEQHEGYVZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.